3',4'-Dichloro-2-fluoro-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and 2-fluorobenzaldehyde.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura coupling reaction between 3,4-dichlorobenzene and 2-fluorobenzaldehyde using a palladium catalyst and a boronic acid derivative.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can undergo electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: Such as amines or thiols for nucleophilic substitution.
Major Products
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Alcohols: Formed from the reduction of the aldehyde group.
Substituted Biphenyls: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-2-fluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets:
γ-Secretase Modulation: The compound acts as a γ-secretase modulator, influencing the formation of β-amyloid plaques in the brain, which are associated with Alzheimer’s disease.
Electrophilic Substitution: The compound undergoes electrophilic substitution reactions due to the presence of electron-withdrawing groups, which activate the aromatic ring towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dichloro-5-fluorobiphenyl-2-amine: Similar in structure but contains an amine group instead of an aldehyde.
Bixafen: A fungicide with a similar biphenyl structure but different functional groups.
Properties
Molecular Formula |
C13H7Cl2FO |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C13H7Cl2FO/c14-11-4-2-9(6-12(11)15)10-3-1-8(7-17)5-13(10)16/h1-7H |
InChI Key |
YRHUOHQMFJXCGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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